molecular formula C8H6BrFN2O B2526630 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 170098-97-2

7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer B2526630
CAS-Nummer: 170098-97-2
Molekulargewicht: 245.051
InChI-Schlüssel: RSGUPAALYBFJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs, such as quinoxalinone derivatives, have been studied for various applications. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been identified as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) . This suggests that bromo-fluoro-quinoxalinone derivatives may have potential utility in analytical chemistry, particularly in the detection and quantification of specific organic compounds.

Synthesis Analysis

The synthesis of related quinoxalinone derivatives is not explicitly detailed in the provided papers. However, the synthesis of flumequine, a compound with a similar quinoxaline structure, involves starting from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and resolving racemic mixtures with enantiomers of 3-bromocamphor-8-sulfonic acid . This indicates that the synthesis of quinoxalinone derivatives can involve multiple steps, including resolution of enantiomers and potentially complex reagent chemistry.

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated by the determination of the configurations of diastereoisomeric salts in the synthesis of flumequine . This suggests that similar methods could be employed to determine the molecular structure of "7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one," although no direct analysis of this compound's structure is provided in the papers.

Chemical Reactions Analysis

The chemical reactivity of quinoxalinone derivatives is highlighted by their ability to form fluorescent derivatives with carboxylic acids . This reactivity is exploited in HPLC to achieve highly sensitive detection of these acids. The specific reactivity of "7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one" is not discussed, but the related compounds suggest potential reactivity with carboxylic acids and possibly other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one" are not directly reported in the provided papers. However, the properties of similar compounds, such as their fluorescence upon derivatization , provide indirect insights. The presence of bromo and fluoro substituents in the compound of interest may influence its reactivity, boiling and melting points, solubility, and other physical properties.

Wissenschaftliche Forschungsanwendungen

Fluorogenic Substrates for Enzymes

7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and studied as potential fluorogenic substrates for enzymes like horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds were compared with commercially available substrates to evaluate their properties for use in detection systems, with a focus on the detection of hydrogen peroxide in enzyme-catalyzed reactions. The stability and detection limits of these substrates were also examined, highlighting their potential application in enzymatic assays and related research fields (Li & Townshend, 1997).

Chemical Rearrangements in Synthesis

The compound has been involved in studies exploring the rearrangement reactions of halo-substituted dihydroquinoxalinones. These studies provide insights into the rearrangement mechanisms and product formation, contributing to the broader understanding of chemical reactivity and synthesis strategies in organic chemistry (McCord et al., 1982).

Tubulin-Binding Tumor-Vascular Disrupting Agents

A derivative of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one has been identified as a promising anticancer lead, showing significant inhibition of tumor growth in mice without apparent toxicity. This compound and its analogues have been studied for their potential as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors. Their effects on tumor cell proliferation, apoptosis, and tumor vasculature disruption have been evaluated, highlighting their potential in cancer therapy (Cui et al., 2017).

Eigenschaften

IUPAC Name

7-bromo-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGUPAALYBFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of mixture of N-(4-bromo-5-fluoro-2-nitrophenyl)glycine and N-(2-bromo-5-fluoro-4-nitrophenyl)glycine (0.150 g, 0.512 mmol, as prepared above) and tin (II) chloride dihydrate (0.346 g, 1.53 mmol, Aldrich, used as received) in ethanol (3.0 mL) was refluxed for 30 min. It was then cooled to r.t. and the solvent was removed under vacuum. The residue was diluted with water (10 mL) and basified with saturated NaHCO3 (3.0 mL) to pH~8. The resulting white suspension was extracted with ethyl acetate (30 mL). The extract was dried over Na2SO4 and evaporated to yield 0.050 g of crude product which was purified by precipitation from ethanol:water (1:1) to give 30 mg (24%) of pure title compound as a light yellow powder; m.p. 172° C. (decomposed); 1H NMR (DMSO-d6): 3.73 (s, 2H), 6.37 (s, 1H), 6.551 (d, 1H, J=10.2 Hz), 6.825 (d, 1H, J=6.6 Hz), 10.303 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.346 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.